2,2-Dimethyloxetane-3-carboxylic acid
CAS No.:
Cat. No.: VC17425536
Molecular Formula: C6H10O3
Molecular Weight: 130.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H10O3 |
|---|---|
| Molecular Weight | 130.14 g/mol |
| IUPAC Name | 2,2-dimethyloxetane-3-carboxylic acid |
| Standard InChI | InChI=1S/C6H10O3/c1-6(2)4(3-9-6)5(7)8/h4H,3H2,1-2H3,(H,7,8) |
| Standard InChI Key | QNOMUCUZBPOQID-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C(CO1)C(=O)O)C |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture
The compound’s IUPAC name, 2,2-dimethyloxetane-3-carboxylic acid, delineates its structure: a four-membered oxetane ring (oxygen atom at position 1, three carbons forming the remainder) with two methyl groups at the 2-position and a carboxylic acid moiety at the 3-position. The SMILES notation and InChIKey provide unambiguous representations of its connectivity and stereochemistry . Computational models predict a puckered oxetane ring with dihedral angles influenced by steric interactions between the methyl substituents and the carboxylic acid group .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 130.14 g/mol | |
| IUPAC Name | 2,2-dimethyloxetane-3-carboxylic acid | |
| Canonical SMILES | ||
| InChIKey | ||
| Predicted CCS () | 125.8 Ų |
Synthesis and Reactivity
Synthetic Strategies
The synthesis of 2,2-dimethyloxetane-3-carboxylic acid likely involves ring-forming reactions followed by functionalization. A plausible route, inferred from oxetane chemistry, employs the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a ketone (e.g., dimethyl ketone) and an alkene-bearing carboxylic acid precursor. Alternative methods may include acid-catalyzed cyclization of γ-hydroxy acids or enzymatic oxidation of terpenoid precursors, though these remain speculative without explicit literature support.
Stability and Functional Group Reactivity
The carboxylic acid group at position 3 introduces sites for derivatization, such as esterification or amidation, which could modulate solubility and bioavailability. The oxetane ring, strained by its 90° bond angles, is susceptible to ring-opening reactions under acidic or nucleophilic conditions, a property exploited in prodrug design. Notably, related 2,2-diphenyl-3,3-dimethyloxetane derivatives exhibit instability when substituted with identical alkoxy groups, suggesting that the methyl substituents in this compound may enhance steric protection against decomposition .
Physicochemical Properties
Crystallographic Considerations
No single-crystal X-ray diffraction data are reported, but molecular mechanics simulations predict a chair-like conformation for the oxetane ring, stabilized by hyperconjugative interactions between the oxygen lone pairs and adjacent σ* orbitals. The methyl groups at C2 impose torsional strain, potentially favoring equatorial positioning to minimize steric clashes .
Applications in Medicinal Chemistry and Materials Science
Materials and Polymer Science
The compound’s rigid oxetane core and functionalizable acid group make it a candidate for high-performance polymers. Copolymerization with epoxides or lactones could yield materials with tailored mechanical properties and biodegradability. Additionally, its potential as a crosslinking agent in epoxy resins warrants investigation, given the reactivity of strained ethers in polymerization reactions.
Future Research Directions
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Synthetic Optimization: Development of scalable, stereoselective routes to the compound, potentially leveraging asymmetric catalysis or biocatalytic methods.
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Biological Screening: Evaluation of antimicrobial, anticancer, or anti-inflammatory activity in vitro.
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Materials Characterization: Investigation of thermal stability and mechanical properties in polymer blends.
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Toxicological Profiling: Acute and chronic toxicity studies to establish safety thresholds.
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